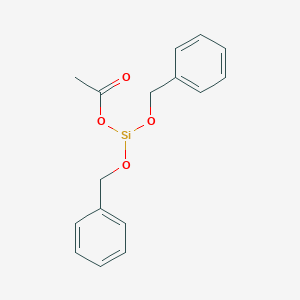
苄草酮-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bentazon-13C6, also known as bentazon-13-d6, is a synthetic molecule with a molecular weight of 311.35 g/mol. It is an herbicide used to control broadleaf weeds in various crops, including corn, cereals, sugarcane, and soybeans. It is a member of the substituted benzimidazole family, and is a systemic, selective, and contact herbicide. Bentazon-13C6 is a versatile and effective herbicide that has been used for decades due to its relatively low cost and broad spectrum of activity.
科学研究应用
环境水净化
苄草酮-13C6 已被用于环境科学领域,特别是在水净化方面 {svg_1}. 苄草酮除草剂在介孔二氧化硅上的吸附已被研究用于去除水资源中的苄草酮 {svg_2}. 吸附是可逆的,对苄草酮的亲和力受 pH 值的影响很大,随着 pH 值的升高而降低 {svg_3}. 对以 2 mg L−1 苄草酮为标准添加的湖水和废水的净化应用进行了测试,这些水体都具有显著的有机碳负荷,观察到的去除率在 61–73% 的范围内 {svg_4}.
农业:除草
This compound 用作苗后除草剂,用于选择性防治阔叶杂草和莎草 {svg_5}. 它在水中高度溶解,在土壤中具有很强的迁移性 {svg_6}. 然而,它耐水解,不受非生物降解的影响 {svg_7}.
抗氧化酶的研究
This compound 已被用于研究其对大豆和豚草关键抗氧化酶的时间依赖性影响 {svg_8}. 与对照相比,苄草酮的施用导致豚草叶片中 H2O2 水平显着增加 {svg_9}.
光合作用抑制
This compound 是一种已知的希尔反应抑制剂 {svg_10}. 苄草酮用量越高,对 CO2 交换率和 N2 固定能力的抑制越强 {svg_11}. 结果表明,N2 固定能力的抑制不是由苄草酮直接引起,而是通过限制光合作用间接引起 {svg_12}.
环境应用
This compound 用于环境应用 {svg_13}. 然而,来源中没有提供这些应用的具体细节 {svg_14}.
作用机制
安全和危害
生化分析
Biochemical Properties
Bentazon-13C6, like its parent compound Bentazon, works by inhibiting the Hill reaction in the photosynthesis of weeds . This inhibition disrupts the normal biochemical reactions within the plant, leading to its eventual death .
Cellular Effects
The primary cellular effect of Bentazon-13C6 is the disruption of photosynthesis, a crucial cellular process in plants . By inhibiting the Hill reaction, Bentazon-13C6 prevents the plant cells from converting light energy into chemical energy, thus affecting cell function .
Molecular Mechanism
The molecular mechanism of Bentazon-13C6 involves the inhibition of the Hill reaction in photosynthesis . This reaction is responsible for the production of NADPH and ATP, two molecules essential for the light-dependent reactions of photosynthesis .
Temporal Effects in Laboratory Settings
The effects of Bentazon-13C6 in laboratory settings are rapid and almost immediate . Maximum blood concentrations of radioactivity are achieved in approximately 15 minutes at low doses (4 mg/kg bw) and by 1 hour at high doses (200 mg/kg bw) .
Metabolic Pathways
Bentazon-13C6, like Bentazon, is likely involved in the metabolic pathways related to photosynthesis
Transport and Distribution
Given its rapid absorption and quick achievement of maximum blood concentrations, it is likely that Bentazon-13C6 is efficiently transported and distributed within the organism .
Subcellular Localization
Given its mode of action, it is likely that Bentazon-13C6 localizes to the chloroplasts, the site of photosynthesis in plant cells .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bentazon-13C6 involves the incorporation of six carbon-13 isotopes into Bentazon, which is a herbicide. The synthesis pathway involves multiple steps, including the synthesis of intermediate compounds and the incorporation of the isotopes.", "Starting Materials": [ "Bentazon", "Carbon-13 labeled reagents", "Solvents", "Catalysts", "Reagents for purification" ], "Reaction": [ "Synthesis of intermediate compounds", "Incorporation of carbon-13 isotopes into the intermediate compounds", "Purification of the final product" ] } | |
CAS 编号 |
1330188-66-3 |
分子式 |
C₄¹³C₆H₁₂N₂O₃S |
分子量 |
246.23 |
同义词 |
3-(1-Methylethyl)-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; 3,4-Dihydro-3-isopropyl-1H-2,1,3-benzothiadiazin-4-one-13C6 2,2-Dioxide; 3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; Basagran-13C6; Basagran 480-13C6; Basamais-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)



![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)
